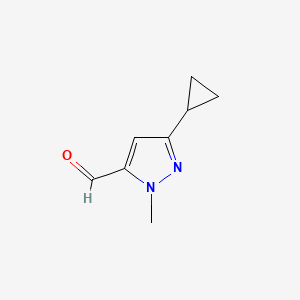

3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-7(5-11)4-8(9-10)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCQIUDPZNFVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245808-37-0 | |

| Record name | 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthon Analysis: 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

[1]

Executive Summary: The Scaffold Logic

In the landscape of fragment-based drug discovery (FBDD), the pyrazole ring serves as a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and GPCR modulators. The specific isomer This compound represents a highly strategic "pivot point" intermediate.[1]

Its value lies in the precise arrangement of its substituents:

-

3-Cyclopropyl: A bioisostere for isopropyl or ethyl groups, offering improved metabolic stability (blocking

-hydroxylation) and unique electronic properties via the "cyclopropyl effect" (sigma-aromaticity interaction).[1] -

1-Methyl: Caps the nitrogen, preventing tautomerization and fixing the dipole vector, while improving lipophilicity (

). -

5-Carbaldehyde: The critical reactive handle.[1] Unlike the more common 4-formyl pyrazoles (accessible via Vilsmeier-Haack), the 5-formyl position allows for vectors that extend along the heterocyclic plane rather than perpendicular to it, accessing different pockets in enzyme active sites.

Structural & Electronic Analysis

The Regioselectivity Paradox

A defining feature of this molecule is the difficulty of its synthesis relative to its 4-isomer.[1]

-

Electrophilic Attack (Vilsmeier-Haack): Targets the electron-rich C4 position.[1]

-

Lithiation (Deprotonation): Targets the most acidic proton, which in

-methyl pyrazoles is C5 .

Therefore, the presence of the aldehyde at C5 indicates that this molecule was likely generated via directed lithiation or cyclization of a pre-functionalized precursor, not standard electrophilic aromatic substitution.

Pharmacophore Visualization

The following diagram illustrates the electronic and steric zones of the scaffold.[1]

Figure 1: Pharmacophore deconstruction of the target scaffold.

Synthetic Pathways: The "C5 Challenge"

To access the 5-carbaldehyde, one cannot rely on standard formylation reagents on the parent pyrazole. The two viable routes are Lithiation-Trapping (Route A) and De Novo Cyclization (Route B).[1]

Route A: The Lithiation Protocol (Recommended)

This route is preferred for late-stage functionalization of the parent 3-cyclopropyl-1-methylpyrazole.[1]

-

Mechanism:

-Butyllithium ( -

Critical Control: The temperature must be kept below -60°C to prevent ring fragmentation or "lithium dance" (isomerization).[1]

Figure 2: Lithiation-Formylation sequence targeting the C5 position.[1]

Route B: Oxidative Functionalization

Alternatively, if the 5-hydroxymethyl or 5-ester precursor is available from cyclization (e.g., reacting methylhydrazine with a diketo-ester), the aldehyde can be accessed via:

Experimental Protocol: C5-Formylation

Objective: Synthesis of this compound via C5-lithiation. Scale: 10 mmol basis.

Materials

-

Substrate: 3-Cyclopropyl-1-methyl-1H-pyrazole (1.22 g, 10 mmol).

-

Base:

-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol). -

Electrophile:

-Dimethylformamide (DMF) (anhydrous, 1.2 mL, 15 mmol). -

Solvent: Tetrahydrofuran (THF), anhydrous (20 mL).

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with

. -

Solvation: Add anhydrous THF (20 mL) and the substrate (3-cyclopropyl-1-methyl-1H-pyrazole). Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Add

-BuLi dropwise via syringe over 10 minutes. Note: Maintain internal temperature below -65°C to ensure regioselectivity. -

Incubation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous

(10 mL). -

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil is typically purified via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

Expected Yield: 75-85%. Characterization:

Reactivity Profile & Applications

The 5-carbaldehyde group is a versatile "warhead" for divergent synthesis.

| Reaction Class | Reagent | Product Type | Application |

| Reductive Amination | Aminomethyl-pyrazole | Kinase hinge binders; solubility enhancement.[1] | |

| Wittig / HWE | Phosphonium ylides / Phosphonates | Vinyl-pyrazole | Michael acceptors (covalent inhibitors).[1] |

| Oxidation | Pyrazole-5-carboxylic acid | Amide coupling precursors.[1] | |

| Condensation | Hydrazines / Hydroxylamine | Hydrazones / Oximes | Metal chelation; heterocyclic ring fusion.[1] |

Physical Properties Data

Note: Values are calculated based on structural analogs and standard QSAR models for this specific isomer.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 150.18 g/mol | Fragment-like (<300 MW).[1] |

| LogP (Calc) | ~1.4 - 1.8 | Ideal for CNS penetration and oral bioavailability.[1] |

| TPSA | ~34 Ų | High membrane permeability.[1] |

| H-Bond Donors | 0 | No -NH or -OH groups.[1] |

| H-Bond Acceptors | 3 | N1, N2, and Carbonyl O. |

| Appearance | Pale yellow oil or low-melting solid | Aldehydes of this MW are often oils. |

References

-

Regioselectivity in Lithiation of N-Methyl Pyrazoles

-

General Synthesis of Cyclopropyl-Pyrazoles

-

Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[1]

- Significance: Describes the cycliz

-

-

Medicinal Chemistry of Pyrazole Scaffolds

-

Frizzo, C. P., et al. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 2021.[1]

-

-

Vilsmeier-Haack Regioselectivity

The Ascendancy of the Cyclopropyl Pyrazole Scaffold: A Technical Guide to Therapeutic Innovation

For Immediate Release

In the ever-evolving landscape of drug discovery, the relentless pursuit of novel molecular scaffolds that offer enhanced therapeutic profiles is paramount. Among the privileged structures in medicinal chemistry, the cyclopropyl pyrazole motif has emerged as a powerhouse, demonstrating significant potential across a spectrum of diseases. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core attributes of this scaffold, exploring its synthesis, mechanism of action, and burgeoning therapeutic applications, with a particular focus on its role in kinase inhibition.

The Strategic Advantage of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group onto the pyrazole core is a deliberate design strategy that confers a multitude of advantageous physicochemical and pharmacological properties. The strained three-membered ring is not merely a passive linker but an active contributor to a molecule's biological activity.[1] Its rigid nature helps to lock in bioactive conformations, reducing the entropic penalty upon binding to a target protein.[1] Furthermore, the unique electronic character of the cyclopropyl group can lead to enhanced potency and improved metabolic stability, as its C-H bonds are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This substituent can also serve as a bioisostere for other functional groups, such as a vinyl or a phenyl group, while offering a more favorable pharmacokinetic profile.

Synthesis of a Key Building Block: 3-Amino-5-cyclopropyl-1H-pyrazole

A cornerstone for the synthesis of many cyclopropyl pyrazole-based therapeutics is the key intermediate, 3-amino-5-cyclopropyl-1H-pyrazole. A general and efficient laboratory-scale synthesis of this crucial building block is outlined below.

Experimental Protocol: Synthesis of 3-Amino-5-cyclopropyl-1H-pyrazole

Step 1: Synthesis of β-Cyanoethylhydrazine

To a solution of aqueous hydrazine hydrate, acrylonitrile is added dropwise while maintaining the temperature between 30-35°C. After the addition is complete, water is removed under reduced pressure to yield β-cyanoethylhydrazine as an oil.[2]

Step 2: Cyclization to 3-Amino-3-pyrazoline sulfate

The crude β-cyanoethylhydrazine is then treated with a strong acid, such as sulfuric acid, to induce cyclization, affording 3-amino-3-pyrazoline sulfate.

Step 3: Aromatization to 3(5)-Aminopyrazole

The pyrazoline intermediate is subsequently aromatized to 3(5)-aminopyrazole. This can be achieved through various methods, including oxidation.

Step 4: Introduction of the Cyclopropyl Group

The final step involves the introduction of the cyclopropyl moiety. While various synthetic strategies exist, one common approach is the reaction of a suitable pyrazole precursor with a cyclopropyl-containing reagent. For instance, the commercially available 5-cyclopropyl-1H-pyrazole-3-amine can be synthesized and utilized in subsequent reactions.[3]

Therapeutic Applications: A Focus on Kinase Inhibition

The cyclopropyl pyrazole scaffold has found particularly fertile ground in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The unique geometry and electronic properties of this motif allow for high-affinity binding to the ATP-binding pocket of various kinases.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in numerous autoimmune and inflammatory disorders. Several JAK inhibitors incorporating the cyclopropyl pyrazole scaffold have shown significant promise. For instance, clinical trials are ongoing for various JAK inhibitors for conditions like myelofibrosis and rheumatoid arthritis.[4][5][6][7] The cyclopropyl group in these inhibitors often occupies a hydrophobic pocket in the kinase domain, contributing to both potency and selectivity.

Signaling Pathway of JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a cyclopropyl pyrazole JAK inhibitor.

c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is a key driver in many cancers. Preclinical studies have demonstrated that MET inhibition can enhance the efficacy of chemo-immunotherapy in small cell lung cancer by remodeling the tumor microenvironment.[8] Cyclopropyl pyrazole-based c-Met inhibitors are being actively investigated for their potential in oncology.[9]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a well-established target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). The development of resistance to first- and second-generation EGFR inhibitors has spurred the search for novel, more effective molecules. The cyclopropyl pyrazole scaffold has been incorporated into third-generation EGFR inhibitors designed to overcome resistance mutations, such as T790M.[10][11] The mechanism of action of these inhibitors involves the irreversible covalent modification of a cysteine residue in the ATP-binding site of EGFR.[10][12]

Mechanism of Irreversible EGFR Inhibition

Caption: Covalent inhibition of EGFR by a cyclopropyl pyrazole-based inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the cyclopropyl pyrazole scaffold has provided valuable insights into the structural requirements for potent and selective kinase inhibition.

| Compound ID | Modification | Target Kinase | IC50 (nM) | Reference |

| Compound A | N-H at pyrazole | CDK16 | 18.0 | [3] |

| Compound B | N-cyclopropyl at pyrazole | CDK16 | 33.0-124.0 | [3] |

| Compound C | C3-alkyl at indenopyrazole | CDK2 | Potent | [13] |

| Compound D | C3-heterocycle at indenopyrazole | CDK2 | More Potent | [13] |

As illustrated in the table, the introduction of a cyclopropyl group on the pyrazole nitrogen can modulate the cellular activity of CDK16 inhibitors.[3] Furthermore, studies on indenopyrazole-based CDK inhibitors have shown that while shorter alkyl and cyclic alkyl groups at the C3 position are tolerated, heterocyclic substituents at this position generally lead to the most potent analogues.[13]

Beyond Oncology: Antimicrobial and Antiviral Potential

The therapeutic utility of the cyclopropyl pyrazole scaffold is not limited to oncology. Recent research has highlighted its potential in combating infectious diseases.

-

Antibacterial Activity: Certain cyclopropyl pyrazole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[14][15][16][17][18] For example, quinoline-substituted pyrazoles have shown potent antimicrobial effects.[15]

-

Antiviral Activity: The pyrazole nucleus is a component of some antiviral agents, and recent studies have explored the potential of pyrazole derivatives against a range of viruses, including coronaviruses like SARS-CoV-2.[19][20][21][22][23]

Pharmacokinetic Considerations

A critical aspect of drug development is the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The cyclopropyl group can significantly influence these parameters. As previously mentioned, it can enhance metabolic stability.[1] However, it is crucial to consider that in some chemical contexts, the cyclopropyl group can be metabolized to reactive intermediates. Therefore, careful evaluation of the metabolic fate of any new cyclopropyl pyrazole-based drug candidate is essential.

Future Directions

The cyclopropyl pyrazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutics. Future research will likely focus on:

-

Expansion into New Therapeutic Areas: Exploring the potential of this scaffold in treating neurodegenerative diseases, metabolic disorders, and other unmet medical needs.

-

Fine-tuning Selectivity: Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.

-

Novel Synthetic Methodologies: Devising more efficient and scalable synthetic routes to access a wider diversity of cyclopropyl pyrazole derivatives.

-

Advanced Drug Delivery Systems: Formulating these compounds to enhance their bioavailability and targeted delivery.

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines - ResearchGate. (URL: [Link])

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (URL: [Link])

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (URL: [Link])

-

A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC. (URL: [Link])

-

Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC. (URL: [Link])

-

Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design | ACS Omega. (URL: [Link])

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing). (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (URL: [Link])

-

Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 3. Structure activity relationships at C3(1,2) - PubMed. (URL: [Link])

-

Pyrazole derivatives (58–63) as Anti-SARS-CoV-2 agents. - ResearchGate. (URL: [Link])

-

3(5)-aminopyrazole - Organic Syntheses Procedure. (URL: [Link])

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (URL: [Link])

-

(PDF) Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - ResearchGate. (URL: [Link])

-

Pyrazole derivatives 17-22 preliminary antibacterial activity versus... - ResearchGate. (URL: [Link])

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - Semantic Scholar. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: [Link])

-

A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. (URL: [Link])

-

MET pathway inhibition increases chemo-immunotherapy efficacy in small cell lung cancer. (URL: [Link])

-

X-ray Crystallographic Structure-Based Design of Selective Thienopyrazole Inhibitors for interleukin-2-inducible Tyrosine Kinase - PubMed. (URL: [Link])

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (URL: [Link])

-

A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC. (URL: [Link])

-

Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. - ResearchGate. (URL: [Link])

-

Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC. (URL: [Link])

-

Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. (URL: [Link])

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. (URL: [Link])

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC. (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

-

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC. (URL: [Link])

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - Arkivoc. (URL: [Link])

-

JAK Inhibitor Treatment Landscape 2025: Pipeline Drugs, Clinical Trials Insights, Therapeutic Innovations, and Active Companies - Barchart.com. (URL: [Link])

-

Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed. (URL: [Link])

-

Structures of pyrazole-based ITK inhibitors and their Ki values. - ResearchGate. (URL: [Link])

-

Janus kinase (JAK) Inhibitors Competitive Landscape Report - DelveInsight. (URL: [Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])

-

New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - ResearchGate. (URL: [Link])

-

X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - MDPI. (URL: [Link])

- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P

-

Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions - MDPI. (URL: [Link])

-

Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC. (URL: [Link])

-

Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC - NIH. (URL: [Link])

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. JAK Inhibitor Treatment Landscape 2025: Pipeline Drugs, Clinical Trials Insights, Therapeutic Innovations, and Active Companies [barchart.com]

- 5. Janus kinase (JAK) Inhibitors Competitive Landscape Report [delveinsight.com]

- 6. mdpi.com [mdpi.com]

- 7. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MET pathway inhibition increases chemo-immunotherapy efficacy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 11. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cancernetwork.com [cancernetwork.com]

- 13. Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 3. Structure activity relationships at C3(1,2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-methyl-1H-pyrazole-5-carbaldehyde Derivatives: Synthesis, Pharmacological Applications, and Future Prospects

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Among the vast family of pyrazole-based synthons, 1-methyl-1H-pyrazole-5-carbaldehyde serves as a uniquely versatile intermediate, enabling access to a rich diversity of molecular architectures. Its aldehyde functional group is a reactive handle for constructing more complex derivatives, including Schiff bases, chalcones, carboxamides, and fused heterocyclic systems.[3] This technical guide provides an in-depth literature review of 1-methyl-1H-pyrazole-5-carbaldehyde derivatives, intended for researchers, scientists, and drug development professionals. We will explore the principal synthetic methodologies for the core aldehyde, detail the preparation of its key derivative classes, and critically evaluate their broad-spectrum pharmacological activities, which include anti-inflammatory, anticancer, anthelmintic, and antimicrobial properties.[4][5][6] By synthesizing field-proven insights with detailed protocols and structure-activity relationship (SAR) data, this guide aims to serve as an authoritative resource for harnessing the full potential of this important chemical entity in next-generation drug discovery.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in medicinal chemistry.[7] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a multitude of biological targets.[1] This versatility has led to the development of numerous blockbuster drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][8] The aromatic nature of the pyrazole ring provides a stable scaffold that can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of molecules to optimize pharmacological activity and pharmacokinetic profiles.[4]

Among the various functionalized pyrazoles, aldehyde derivatives, particularly 1-methyl-1H-pyrazole-5-carbaldehyde, have emerged as exceptionally valuable building blocks. The aldehyde group provides a gateway for a vast range of chemical transformations, making it a critical starting point for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents.[3]

Synthesis of the 1-methyl-1H-pyrazole-5-carbaldehyde Core

The efficient synthesis of the core aldehyde is paramount for its utilization in derivative synthesis. The Vilsmeier-Haack reaction stands out as the most common and effective method for the formylation of electron-rich pyrazole rings.

The Vilsmeier-Haack Reaction: A Gold Standard for Formylation

The Vilsmeier-Haack reaction is a powerful and mild method for introducing a formyl (-CHO) group onto an electron-rich aromatic or heterocyclic ring.[9][10] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[11]

Causality and Mechanistic Insight: The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This electrophile is then attacked by the electron-rich C4 position of the N-methylated pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-4-carbaldehyde. The methylation at the N1 position is crucial as it deactivates the nitrogen atom from electrophilic attack and directs the formylation to the C4 or C5 position, depending on the substituents.[12] Anhydrous conditions are critical, as the Vilsmeier reagent is readily hydrolyzed by water, which would quench the reaction.[13]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. 1-methyl-1H-pyrazole-5-carbaldehyde [myskinrecipes.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. allresearchjournal.com [allresearchjournal.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 11. mdpi.com [mdpi.com]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic stability of cyclopropyl groups in pyrazole medicinal chemistry

Title: The Cyclopropyl-Pyrazole Motif: Balancing Metabolic Stability and Bioactivation Risks Subtitle: A Technical Deep Dive for Medicinal Chemists and DMPK Scientists

Executive Summary

In modern kinase and GPCR ligand design, the cyclopropyl group serves as a high-value bioisostere for ethyl or isopropyl moieties. When attached to a pyrazole scaffold, it offers a unique combination of conformational rigidity, lipophilicity modulation (

However, this stability is not absolute. Under specific electronic conditions, the cyclopropyl ring transitions from a metabolic shield to a metabolic liability, undergoing P450-mediated ring opening to form reactive enones or aldehydes. This guide dissects the mechanistic dichotomy of the cyclopropyl-pyrazole motif, providing actionable protocols for assessing intrinsic clearance (

The Medicinal Chemistry Rationale

The integration of a cyclopropyl group onto a pyrazole ring (either

-

The "Wall of Stability": Acyclic alkyl groups (ethyl, isopropyl) attached to pyrazoles are prone to rapid CYP450-mediated

-hydroxylation or -

Vectorial Filling: The cyclopropyl group fills lipophilic pockets (e.g., the hydrophobic back-pocket of kinase ATP sites) with a smaller entropic penalty than flexible alkyl chains.

-

Electronic Modulation: As a weak electron donor (via hyperconjugation), the cyclopropyl group can modulate the basicity of the pyrazole nitrogens, influencing solubility and kinase hinge-binding affinity.

Mechanisms of Metabolism: The Radical Clock

The metabolic fate of a cyclopropyl-pyrazole depends heavily on its attachment point (

C-Cyclopropyl Pyrazoles (The Stable Motif)

When attached to a carbon atom of the pyrazole, the cyclopropyl group generally acts as a metabolic block. The high BDE forces CYP450 enzymes to seek alternative "soft spots" on the molecule. If metabolism does occur, it typically proceeds via HAT, leading to a transient cyclopropyl radical.

-

Outcome: Often results in hydroxylation (stable metabolite) or no reaction.

N-Cyclopropyl Pyrazoles (The Risk Motif)

This configuration carries a higher risk of bioactivation. If the pyrazole is electron-rich, the system can undergo Single Electron Transfer (SET) to the CYP450 heme (Compound I), generating a nitrogen radical cation.

-

The Mechanism: The radical cation triggers the homolytic cleavage of the adjacent cyclopropyl C-C bond (relief of ~27.5 kcal/mol ring strain).

-

The Danger: This results in a ring-opened radical that can recombine with oxygen to form reactive aldehydes (Michael acceptors) or covalently bind to the heme porphyrin (Mechanism-Based Inhibition/Suicide Inhibition).

Visualization: The Metabolic Bifurcation

Caption: Mechanistic divergence of cyclopropyl metabolism. Pathway A (HAT) is preferred for stability; Pathway B (SET) leads to ring opening and potential toxicity.

Experimental Workflow: Assessing Stability & Liability

To validate the stability of your cyclopropyl-pyrazole scaffold, a standard screen is insufficient. You must couple intrinsic clearance data with metabolite identification (MetID) to rule out reactive intermediate formation.

Protocol: Microsomal Stability with GSH Trapping

Objective: Determine

Materials:

-

Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

-

Test Compound (10 mM DMSO stock).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase).

-

Critical Additive: Glutathione (GSH) or Potassium Cyanide (KCN) for trapping reactive intermediates.

Step-by-Step Methodology:

-

Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-Incubation: Spike test compound to final concentration of 1 µM (ensure <0.1% DMSO final). Add GSH (5 mM) to a parallel set of wells to trap electrophiles. Incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

-

Analysis: Inject supernatant onto LC-MS/MS (High-Resolution Mass Spec recommended for MetID).

Data Interpretation Table:

| Parameter | Observation | Interpretation | Action |

| < 10 µL/min/mg | High Stability | Proceed to in vivo PK. | |

| > 50 µL/min/mg | High Clearance | Check MetID. | |

| MetID | +16 Da (M+16) | Hydroxylation | Acceptable (Phase II handle). |

| MetID | +32 Da / +30 Da | Ring Opening (Diol/Aldehyde) | Critical Risk. Structural redesign required. |

| GSH Adduct | M + 307 Da | Reactive Electrophile | Stop. High toxicity risk. |

Strategic Optimization: Fixing the "Soft Spot"

If your cyclopropyl group is identified as the primary site of metabolism (the "soft spot"), do not abandon the scaffold. Use these specific medicinal chemistry maneuvers to block the P450 attack.

Strategy A: Fluorination (The Electronic Shield)

Replace the C-H bonds on the cyclopropyl ring with C-F bonds.

-

Why: The C-F bond is metabolically inert. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the remaining C-H bonds and raises the oxidation potential of the pyrazole ring, suppressing the SET mechanism.

-

Example:gem-difluorocyclopropyl.

Strategy B: Methylation (Steric Blocking)

Introduce a methyl group at the site of attachment (e.g., 1-methylcyclopropyl).

-

Why: This removes the tertiary proton (if attached to C) or creates steric hindrance that prevents the heme iron from approaching the ring. It also increases lipophilicity, which may or may not be desired.

Strategy C: Scaffold Hopping (The Heteroatom Switch)

If the

-

Why: Breaking the direct conjugation between the nitrogen lone pair and the cyclopropyl ring prevents the radical cation delocalization that triggers ring opening.

Optimization Logic Flow

Caption: Decision tree for optimizing cyclopropyl metabolic instability.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. Link

-

Kuttab, S., et al. (2006).[2] Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society.[2] Link

-

Bauer, M. R., et al. (2016).[1] Put a ring on it: application of small aliphatic rings in medicinal chemistry.[1][3][4] RSC Medicinal Chemistry. Link

-

Obach, R. S., et al. (2008). Mechanism of Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine.[2] Chemical Research in Toxicology. Link

-

Shanu-Wilson, J. (2020).[5] Metabolism of cyclopropyl groups. Hypha Discovery. Link

Sources

An In-Depth Technical Guide to Novel Drug Design Using Pyrazole-5-Carbaldehyde Intermediates

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including hydrogen bonding capabilities, dipolar character, and metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] A significant number of pyrazole-containing drugs have received FDA approval for a wide array of clinical applications, including anti-inflammatory, analgesic, anticancer, and antipsychotic agents.[1][4][5][6] The versatility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[1][7]

Among the various functionalized pyrazoles, pyrazole-5-carbaldehyde intermediates have emerged as exceptionally valuable building blocks in the synthesis of novel drug candidates. The aldehyde functionality at the 5-position serves as a versatile chemical handle for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophores and the construction of complex molecular architectures. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of pyrazole-5-carbaldehyde intermediates in the rational design of innovative therapeutics.

I. Synthesis of Pyrazole-5-Carbaldehyde Intermediates: The Vilsmeier-Haack Reaction and Beyond

The efficient and regioselective synthesis of pyrazole-5-carbaldehyde is paramount for its utility in drug discovery programs. The Vilsmeier-Haack reaction is a widely employed and powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[8][9][10]

The Vilsmeier-Haack Reaction: A Reliable Workhorse

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8][10] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired pyrazole-4-carbaldehyde. While formylation often occurs at the 4-position, the synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes from 1,3-disubstituted 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions has also been successfully demonstrated.[11]

The reaction conditions for the Vilsmeier-Haack formylation of pyrazoles can be tailored based on the substrate's reactivity.[8][11] Factors such as temperature, reaction time, and the stoichiometry of the Vilsmeier reagent can influence the yield and purity of the desired product. For instance, some reactions proceed efficiently at room temperature, while others may require heating to drive the reaction to completion.[8]

Caption: Generalized workflow for the Vilsmeier-Haack formylation of pyrazoles.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is prevalent, other methods for synthesizing pyrazole carbaldehydes exist. These include the oxidation of corresponding pyrazole methanols and multi-component reactions that can construct the pyrazole ring and introduce the carbaldehyde functionality in a single pot.[12][13][14] The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern on the pyrazole core.

II. The Reactivity of Pyrazole-5-Carbaldehyde: A Gateway to Molecular Diversity

The aldehyde group of pyrazole-5-carbaldehyde is a versatile functional group that participates in a wide range of chemical transformations, making it an ideal starting point for generating libraries of diverse pyrazole derivatives.

Key Chemical Transformations:

-

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and enones, respectively.[15][16] These reactions are fundamental for introducing new pharmacophores and extending the molecular framework.

-

Reductive Amination: A powerful tool for creating substituted amine derivatives, reductive amination involves the initial formation of a Schiff base with a primary or secondary amine, followed by reduction with an appropriate reducing agent (e.g., sodium borohydride). This allows for the introduction of a wide variety of alkyl and aryl amine substituents.

-

Wittig and Related Reactions: The Wittig reaction and its variants enable the conversion of the aldehyde to an alkene, providing a means to introduce carbon-carbon double bonds and further functionalize the molecule.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol. These transformations provide access to pyrazole-5-carboxylic acids and pyrazole-5-methanols, which are also valuable intermediates for further derivatization.[12]

-

Cyclization Reactions: Pyrazole-5-carbaldehydes can serve as key precursors in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which often exhibit potent biological activities.[5][9]

Caption: Reactivity of pyrazole-5-carbaldehyde leading to diverse chemical scaffolds.

III. Therapeutic Applications of Pyrazole-5-Carbaldehyde Derivatives

The structural diversity achievable from pyrazole-5-carbaldehyde intermediates has led to the discovery of potent and selective modulators of various biological targets implicated in a range of diseases.

Anticancer Agents

A significant area of focus for pyrazole-based drug design is oncology.[7][17][18] Derivatives of pyrazole-5-carbaldehyde have been investigated as inhibitors of several key targets in cancer progression.

-

Kinase Inhibitors: Many pyrazole derivatives have been developed as potent kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).[2][7] For example, novel pyrazole carbaldehyde derivatives have been synthesized and identified as potent PI3 kinase inhibitors with significant cytotoxicity against breast cancer cells.[17]

-

Tubulin Polymerization Inhibitors: Some pyrazole-oxindole conjugates derived from pyrazole carbaldehydes have demonstrated the ability to inhibit tubulin assembly, a validated target for anticancer therapy.[18]

-

Xanthine Oxidase Inhibitors: 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives have been designed and synthesized as inhibitors of xanthine oxidase, an enzyme overexpressed in various cancers.[19]

| Target Class | Example | Therapeutic Indication | Reference |

| Kinase (PI3K) | Pyrazole carbaldehyde derivatives | Breast Cancer | [7][17] |

| Kinase (CDK2) | Indole-linked pyrazole derivatives | Various Cancers | [17] |

| Kinase (VEGFR) | Pyrazole benzothiazole hybrids | Various Cancers (Anti-angiogenic) | [7][17] |

| Tubulin | Pyrazole-oxindole conjugates | Various Cancers | [18] |

| Xanthine Oxidase | Diaryl-dihydropyrazole carbaldehydes | Gout, Cancer | [19] |

Anti-inflammatory and Other Therapeutic Areas

Beyond cancer, pyrazole-containing compounds have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[1][5] The versatility of pyrazole-5-carbaldehyde allows for the exploration of novel anti-inflammatory agents. Additionally, these intermediates have been utilized in the synthesis of compounds with antimicrobial and neuroprotective properties.[20][21][22] For instance, pyrazolo[1,5-a]pyrimidine derivatives synthesized from pyrazole carbaldehydes have shown promising antimicrobial activity.[5][22]

IV. Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of a Substituted Pyrazole

Disclaimer: This is a generalized protocol and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. Allow the mixture to stir at 0 °C for 30 minutes to an hour, during which the Vilsmeier reagent will form.

-

Substrate Addition: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-90 °C. The optimal temperature and reaction time (typically 2-8 hours) should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Hydrolysis and Neutralization: Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral to slightly basic. This will hydrolyze the intermediate and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

General Procedure for the Synthesis of a Schiff Base from a Pyrazole-5-Carbaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve the pyrazole-5-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Amine Addition: Add the desired primary amine (1-1.2 equivalents) to the solution.

-

Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by TLC. The formation of the Schiff base is often accompanied by the formation of water.

-

Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude Schiff base can be purified by recrystallization or column chromatography.

V. Conclusion and Future Perspectives

Pyrazole-5-carbaldehyde intermediates are undeniably powerful and versatile tools in the arsenal of the medicinal chemist. Their straightforward synthesis, typically via the robust Vilsmeier-Haack reaction, and the vast array of chemical transformations enabled by the aldehyde functionality provide a rapid and efficient pathway to novel molecular entities. The continued exploration of new synthetic methodologies and the application of these intermediates in the design of inhibitors for emerging therapeutic targets will undoubtedly lead to the discovery of next-generation therapeutics. As our understanding of disease biology deepens, the adaptability of the pyrazole-5-carbaldehyde scaffold will ensure its enduring relevance in the ongoing quest for safer and more effective medicines.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023-09-05). (URL: )

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (URL: )

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: )

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchG

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (URL: )

- Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchG

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07). (URL: )

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: )

- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol - ResearchG

- Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. (2023-07-31). (URL: )

- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. (URL: )

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022-01-05). (URL: )

- Proposed mechanism for the formation of pyrazole‐carbaldehyde.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors - PubMed. (URL: )

- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1 - Benchchem. (URL: )

- Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological - Der Pharma Chemica. (URL: )

- Synthesis and Activity of Pyrazole Carbaldehydes | PDF | Methyl Group | Organic Chemistry. (URL: )

- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: )

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - NIH. (URL: )

- 194 recent advances in the synthesis of new pyrazole deriv

- Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols - Benchchem. (URL: )

- Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes - Jordan Journal of Chemistry. (2020-08-04). (URL: )

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: )

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - OUCI. (URL: )

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (2025-01-17). (URL: )

- Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. (URL: )

- Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciensage.info [sciensage.info]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scribd.com [scribd.com]

- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-Cyclopropyl-1-methyl Substituted Pyrazoles

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-cyclopropyl-1-methyl substituted pyrazoles, a class of heterocyclic compounds of significant interest to researchers, medicinal chemists, and drug development professionals. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1] The introduction of a cyclopropyl group at the 3-position and a methyl group at the 1-position imparts unique physicochemical and biological properties. This guide will delve into the synthesis, spectroscopic characterization, reactivity, and structure-activity relationships of these compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2] Their unique structural features and diverse chemical reactivity have established them as a cornerstone in the development of therapeutic agents.[3] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[4][5] The incorporation of a cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3] This guide focuses on the specific substitution pattern of a cyclopropyl group at the C3 position and a methyl group at the N1 position of the pyrazole ring, a combination that holds significant promise for the development of novel chemical entities.

Synthesis of 3-Cyclopropyl-1-methyl Substituted Pyrazoles

The most common and versatile method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, a key intermediate, the reaction of methylhydrazine with a cyclopropyl-substituted β-ketonitrile is a highly effective approach.

Proposed Synthetic Pathway

The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine has been reported, providing a solid foundation for the synthesis of the 1-methyl analogue.[6] The proposed pathway involves the reaction of methylhydrazine with 3-cyclopropyl-3-oxopropanenitrile.

Caption: Proposed synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

Objective: To synthesize 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.

Materials:

-

Methylhydrazine

-

3-Cyclopropyl-3-oxopropanenitrile

-

Ethanol

-

Sodium hydroxide (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

-

To the residue, add water and basify with a 1N sodium hydroxide solution to a pH of 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.

Expert Insight: The use of a slight excess of methylhydrazine ensures the complete consumption of the limiting β-ketonitrile. The basic workup is crucial to neutralize any acidic byproducts and to ensure the amine product is in its free base form for efficient extraction into the organic solvent.

Spectroscopic and Physicochemical Properties

The structural elucidation and characterization of 3-cyclopropyl-1-methyl substituted pyrazoles rely on a combination of spectroscopic techniques and the determination of their physicochemical properties.

Spectroscopic Data

| Technique | Expected Features for 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine |

| ¹H NMR | δ (ppm): 0.6-1.0 (m, 4H, cyclopropyl CH₂), 1.8-2.2 (m, 1H, cyclopropyl CH), 3.6 (s, 3H, N-CH₃), 5.4 (s, 1H, pyrazole C4-H), ~4.0-5.0 (br s, 2H, NH₂). |

| ¹³C NMR | δ (ppm): ~5-10 (cyclopropyl CH₂), ~10-15 (cyclopropyl CH), ~35 (N-CH₃), ~90 (pyrazole C4), ~145 (pyrazole C5), ~155 (pyrazole C3). |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch, amine), ~3100 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1620 (C=N stretch, pyrazole ring), ~1580 (N-H bend, amine). |

| Mass Spec (EI) | Expected [M]⁺ at m/z 137. The fragmentation pattern would likely involve the loss of the cyclopropyl group and other characteristic fragments. |

Causality in Spectral Assignments: The upfield chemical shifts for the cyclopropyl protons and carbons are characteristic of this strained ring system. The singlet for the C4-H of the pyrazole ring is expected due to the lack of adjacent protons. The N-methyl protons will appear as a sharp singlet. The broad singlet for the amine protons is due to quadrupole broadening and potential hydrogen exchange.

Physicochemical Properties

The following table summarizes the computed and available physical properties for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃ | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| XLogP3 | 0.5 | [1] |

| Melting Point | 123-126°C | [7] |

| Boiling Point | 299.2 °C at 760 mmHg | [7] |

| Density | 1.38 g/cm³ | [7] |

Expert Insight: The positive XLogP3 value suggests a moderate lipophilicity, which is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Reactivity

The reactivity of the pyrazole ring is influenced by the electronic effects of its substituents. The 3-cyclopropyl and 1-methyl groups play a significant role in directing the outcome of chemical transformations.

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The reaction typically occurs at the C4 position, which is the most electron-rich carbon.[2]

Caption: Electrophilic aromatic substitution on the pyrazole ring.

Influence of Substituents:

-

N1-Methyl Group: The methyl group is an electron-donating group through an inductive effect, which further activates the pyrazole ring towards electrophilic attack.

-

C3-Cyclopropyl Group: The cyclopropyl group can also donate electron density to the aromatic ring through its "pseudo-pi" character, further enhancing the nucleophilicity of the C4 position.

-

C5-Amino Group: The amino group is a strong activating group, significantly increasing the electron density at the C4 position and facilitating electrophilic substitution.

Self-Validating System: The predictable regioselectivity of electrophilic aromatic substitution at the C4 position provides a self-validating system for synthetic transformations. Any deviation from this expected outcome would indicate unusual electronic or steric effects, prompting further investigation.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[5][8]

-

Cyclopropyl Group at C3: The presence of a cyclopropyl group at the C3 position has been associated with enhanced inhibitory activity in various enzyme systems. Its conformational rigidity can lead to more favorable binding interactions with the target protein.

-

N1-Substitution: The substituent at the N1 position is crucial for modulating the pharmacokinetic properties of the molecule. A small alkyl group like methyl can improve cell permeability and metabolic stability.

-

C5-Amine: The amino group at the C5 position provides a key point for further functionalization, allowing for the introduction of various pharmacophores to optimize target binding and selectivity.

Expert Insight: When designing a library of analogues based on the 3-cyclopropyl-1-methyl pyrazole scaffold, systematic modification of the C5-amino group is a logical first step to explore the SAR. This can be achieved through acylation, alkylation, or sulfonylation reactions to introduce a diverse range of chemical functionalities.

Conclusion

3-Cyclopropyl-1-methyl substituted pyrazoles represent a promising class of compounds for drug discovery and development. Their synthesis is readily achievable through established methods like the Knorr pyrazole synthesis. The unique combination of the cyclopropyl and N-methyl substituents imparts favorable electronic and physicochemical properties, influencing their reactivity and biological activity. This guide provides a foundational understanding of the chemical properties of this important scaffold, empowering researchers to design and synthesize novel derivatives with tailored therapeutic potential.

References

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyl Compounds to Pyrazoles: A Comprehensive Review. Chemical Reviews, 111(11), 6984-7034.

-

PubChem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

- Bozdag, M., Alafeefy, M., & Ceruso, M. (2020). Pyrazole-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1637-1652.

- Pattan, S. R., et al. (2009). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Indian Journal of Chemistry - Section B, 48(10), 1453-1457.

- Riyadh, S. M., Gomha, S. M., & Abd El-Moneim, M. F. (2019). Pyrazole-based scaffolds as anticancer agents: A review. Archiv der Pharmazie, 352(11), 1900187.

- Kumar, A., et al. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(2), 651-654.

- El-Sayed, M. A. A., et al. (2022). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry.

-

iChemical. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, CAS No. 118430-74-3. Retrieved February 13, 2026, from [Link]

Sources

- 1. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | CID 2735311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, CAS No. 118430-74-3 - iChemical [ichemical.com]

- 8. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

An In-Depth Guide to the Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

Introduction: The Value of a Versatile Pyrazole Building Block

This compound is a key heterocyclic intermediate in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The pyrazole core is a privileged scaffold, appearing in numerous biologically active compounds, and the presence of a cyclopropyl group can enhance metabolic stability and binding affinity.[1] The aldehyde functional group at the C5 position serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of diverse molecular libraries for drug discovery and development.

This document provides a detailed, two-part synthetic protocol for obtaining this compound. The strategy involves the initial construction of the N-methylated pyrazole core, followed by a regioselective formylation at the C5 position. Each protocol is presented with an emphasis on the underlying chemical principles, practical experimental considerations, and robust characterization to ensure reproducibility and high purity of the final product.

Overall Synthetic Workflow

The synthesis is logically approached in two distinct stages: first, the formation of the stable pyrazole ring, and second, the introduction of the aldehyde functionality. This ensures a clean and high-yielding pathway to the target molecule.

Figure 1: Two-stage synthetic workflow for the target molecule.

Part 1: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole

The foundational step is the construction of the pyrazole heterocycle. The most efficient method for this is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2] In this protocol, we utilize 1-cyclopropyl-1,3-butanedione and methylhydrazine. The reaction proceeds with high regioselectivity due to the differential reactivity of the two carbonyl groups.

Principle and Mechanism

The reaction is initiated by the nucleophilic attack of the more basic nitrogen of methylhydrazine onto the more electrophilic ketone (the one adjacent to the methyl group). This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst facilitates the dehydration step.

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopropyl-1,3-butanedione (1.0 eq) and ethanol (100 mL). Stir until the dione is fully dissolved.

-

Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. A slight exotherm may be observed.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the cyclization.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane (DCM, 100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification and Characterization

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

-

Expected Yield: 80-90%

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): δ ~ 7.35 (d, 1H, pyrazole-H), 6.00 (d, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 1.90 (m, 1H, cyclopropyl-CH), 0.95 (m, 2H, cyclopropyl-CH₂), 0.70 (m, 2H, cyclopropyl-CH₂).

-

MS (ESI+): m/z calculated for C₇H₁₁N₂ [M+H]⁺: 123.09; found 123.1.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 1-cyclopropyl-1,3-butanedione | 126.15 | 0.1 | 1.0 | 12.6 g |

| Methylhydrazine | 46.07 | 0.11 | 1.1 | 5.1 g (5.8 mL) |

| Ethanol | - | - | - | 100 mL |

| Glacial Acetic Acid | - | - | catalytic | ~0.2 mL |

Part 2: Vilsmeier-Haack Formylation of 3-cyclopropyl-1-methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] It utilizes a reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[4] For N-substituted pyrazoles, the reaction occurs regioselectively at the C5 position, which is activated towards electrophilic substitution.[5]

Principle and Mechanism

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from POCl₃ and DMF. The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of a cationic intermediate (a sigma complex). Subsequent elimination and hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Pyrazole Scaffolds and Amine Functionalization

An Application Guide to Reductive Amination of Pyrazole-5-carbaldehydes for Pharmaceutical Research and Development

Pyrazole and its derivatives are recognized as "privileged N-heterocycles" in medicinal chemistry, forming the core structure of numerous bioactive compounds and approved pharmaceutical drugs.[1][2][3][4] Their diverse therapeutic applications span from anticancer and anti-inflammatory to antimicrobial and enzyme inhibitory activities.[2][3][5] The functionalization of the pyrazole ring is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The introduction of an aminomethyl group at the C5-position via reductive amination of pyrazole-5-carbaldehydes is a particularly powerful and versatile transformation. This method provides a direct route to secondary and tertiary amines, which are crucial functionalities for interacting with biological targets and improving drug-like properties.

This guide provides a detailed overview of the critical parameters and protocols for the successful reductive amination of pyrazole-5-carbaldehydes, designed for researchers and scientists in drug development. We will delve into the mechanistic underpinnings of the reaction, explore the selection of optimal reagents and conditions, and provide field-tested protocols to streamline your synthetic workflows.

The Mechanism: A Tale of Two Steps

Reductive amination is a two-stage process that converts a carbonyl group and an amine into a more substituted amine.[6] The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form an imine. Under the typically neutral to weakly acidic reaction conditions, the imine can be protonated to form a highly electrophilic iminium ion.[7] This intermediate is then reduced by a hydride-based reducing agent to yield the final amine product.

The entire process can be performed in a single step (direct reductive amination) or in two distinct steps (indirect reductive amination), where the imine is pre-formed before the addition of the reducing agent.[7][8] The choice between these two approaches depends on the reactivity of the substrates and the chosen reducing agent.

Figure 1: General mechanism of reductive amination.

Core Directive: Selecting the Optimal Reaction Conditions

The success of a reductive amination hinges on the judicious selection of the reducing agent, solvent, and any additives, all tailored to the specific pyrazole-5-carbaldehyde and amine substrates.

The Reducing Agent: A Matter of Selectivity and Reactivity

The key to a successful one-pot reductive amination is a reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde.[9] This selectivity prevents the wasteful formation of the corresponding alcohol from the pyrazole-5-carbaldehyde.

| Reducing Agent | Formula | Key Characteristics & Causality | Typical Solvents |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | The Reagent of Choice: Mild and highly selective for iminium ions over aldehydes and ketones.[7][10][11] The electron-withdrawing acetate groups temper the reactivity of the borohydride, making it less likely to reduce the starting carbonyl.[12] It tolerates a wide range of functional groups and can be used in a one-pot procedure.[10][11] | Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN)[7][11] |